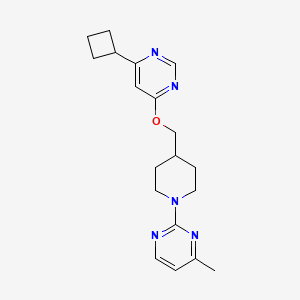
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a compound of interest in various scientific fields due to its complex structure and potential applications. Its molecular framework features a pyrimidine ring substituted with cyclobutyl and methyl groups, an oxymethyl linkage to a piperidine ring, providing it with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. A common route might start with the preparation of the 6-cyclobutylpyrimidin-4-yl derivative, followed by an oxymethylation reaction. This intermediate product then undergoes a nucleophilic substitution with a piperidin-1-yl group. Each step is controlled under specific conditions of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing each reaction step for cost-effectiveness and scalability is crucial. Continuous flow chemistry and the use of automated reactors might be employed to streamline the synthesis, improving both efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Given the presence of potentially reactive sites, the compound can undergo oxidation, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions could modify the cyclobutyl group, potentially opening the ring structure.
Substitution: The pyrimidine ring's substituents are likely to participate in various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in aprotic solvents.
Substitution: Using bases like NaH or K2CO3 for nucleophilic substitutions, and acid catalysts for electrophilic substitutions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Simplified alkane derivatives.
Substitution: Various functionalized pyrimidines, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Used as a ligand in coordination chemistry.
Studied for its unique reactivity patterns due to its complex structure.
Biology:
Potential as a biochemical probe to study receptor interactions.
Used in the study of enzyme inhibition or activation.
Medicine:
Investigated for pharmacological activities, including anti-cancer and anti-inflammatory properties.
Potential use in drug development as a lead compound or intermediate.
Industry:
Applications in the synthesis of advanced materials.
Used in agrochemical development for its potential biological activities.
Mécanisme D'action
The compound's mechanism of action often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound may modulate biological pathways by binding to active sites, altering enzyme kinetics, or affecting signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar core structure but lacks the cyclobutyl group.
4-Cyclobutyl-2-pyrimidinamine: Shares the cyclobutyl-pyrimidine core but differs in the functional groups.
Each of these compounds offers distinct advantages and research avenues, highlighting the uniqueness of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine in scientific and industrial contexts.
Propriétés
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-8-20-19(23-14)24-9-6-15(7-10-24)12-25-18-11-17(21-13-22-18)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONABIRPRAXDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














